2-Amino-5-chloro-4-fluorobenzonitrile
Overview
Description
2-Amino-5-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Mechanism of Action
Target of Action
It is known that this compound is a useful building block in the synthesis of various fluorine-containing molecules and heterocyclic compounds .
Mode of Action
It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Its role as a building block in the synthesis of various fluorine-containing molecules and heterocyclic compounds suggests that it may be involved in a variety of biochemical processes .
Result of Action
Its role as a building block in the synthesis of various fluorine-containing molecules and heterocyclic compounds suggests that it may have a wide range of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-fluorobenzonitrile typically involves the reaction of 4-chloro-5-fluoro-2-iodo-phenylamine with copper(I) cyanide in N,N-dimethylacetamide (DMA) at elevated temperatures (around 130°C). The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloro-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds resulting from the coupling reactions.
Scientific Research Applications
2-Amino-5-chloro-4-fluorobenzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-3-chloro-5-fluorobenzonitrile
- 2-Amino-3,5-dichloro-6-fluorobenzonitrile
- 4-Chloro-3-fluoro-2-methylaniline
- 6-Amino-3-chloro-2-fluorobenzonitrile
Comparison: Compared to its similar compounds, 2-Amino-5-chloro-4-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-Amino-5-chloro-4-fluorobenzonitrile (ACFB) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ACFB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
ACFB is characterized by the presence of an amino group, a chloro substituent, and a fluoro substituent on the benzene ring. The molecular formula of ACFB is . The specific arrangement of these functional groups allows ACFB to engage in various interactions with biological molecules, including hydrogen bonding and electrostatic interactions, which are crucial for modulating enzyme and receptor activities.
The biological activity of ACFB is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Enzyme Modulation : ACFB can influence the activity of various enzymes through competitive inhibition or allosteric modulation. Its structural components facilitate binding to active sites or regulatory sites on enzymes, altering their catalytic efficiency.
- Receptor Interaction : The compound may also interact with receptor proteins, potentially influencing signaling pathways that are critical for cellular responses. This interaction can lead to alterations in gene expression and cellular behavior.
- Antimicrobial Activity : Preliminary studies suggest that ACFB exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of ACFB found that it demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that ACFB has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have assessed the anticancer properties of ACFB against several cancer cell lines. The compound showed promising results:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The IC50 values indicate that ACFB has moderate cytotoxic effects on these cancer cell lines, warranting further exploration into its mechanisms of action and potential therapeutic applications .
Case Study 1: Antimalarial Activity
A hybrid compound incorporating ACFB was synthesized and tested for antimalarial activity against Plasmodium falciparum. The results showed that the hybrid exhibited an IC50 value of 46.06 nM against CQ-sensitive strains and 58.72 nM against CQ-resistant strains. This suggests that modifications involving ACFB can enhance the antimalarial properties of existing compounds .
Case Study 2: Anticancer Research
A recent study utilized ACFB derivatives in the synthesis of new compounds aimed at targeting cancer cells. One derivative demonstrated an increase in potency with an IC50 value of 10 µM against MCF-7 cells. The study highlighted the importance of structural modifications in enhancing biological activity while maintaining selectivity towards cancer cells .
Properties
IUPAC Name |
2-amino-5-chloro-4-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBDAXACGRMZFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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